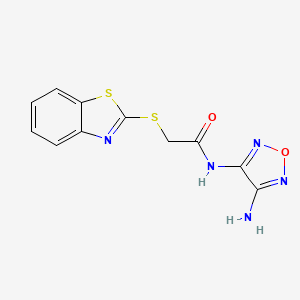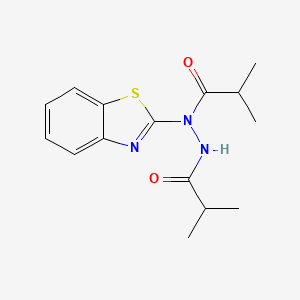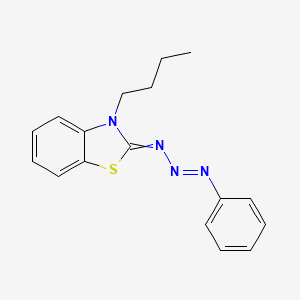![molecular formula C15H11ClN4O2 B14172424 5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole CAS No. 384859-49-8](/img/structure/B14172424.png)
5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole is a complex organic compound that features a benzodioxole ring fused with a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole typically involves multiple steps, starting with the preparation of the benzodioxole ring This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form the methylenedioxy group
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cyclization steps and advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the benzyl moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, potentially inhibiting their activity. The tetrazole ring may also play a role in binding to metal ions or other biomolecules, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzo[1,3]dioxol-5-yl-2-(2-methoxy-benzyl)-2H-tetrazole
- 1-Benzo[1,3]dioxol-5-yl-2-(2-fluoro-benzyl)-2H-tetrazole
- 1-Benzo[1,3]dioxol-5-yl-2-(2-bromo-benzyl)-2H-tetrazole
Uniqueness
5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole is unique due to the presence of the chloro group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Propriétés
Numéro CAS |
384859-49-8 |
|---|---|
Formule moléculaire |
C15H11ClN4O2 |
Poids moléculaire |
314.72 g/mol |
Nom IUPAC |
5-(1,3-benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]tetrazole |
InChI |
InChI=1S/C15H11ClN4O2/c16-12-4-2-1-3-11(12)8-20-18-15(17-19-20)10-5-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2 |
Clé InChI |
JUXOULQRVOUSQE-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl (E)-octadec-9-enoate](/img/structure/B14172359.png)




![2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane](/img/structure/B14172391.png)
![1-[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14172392.png)





